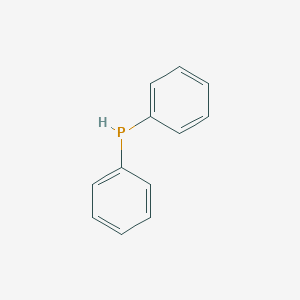

Diphenylphosphine

Overview

Description

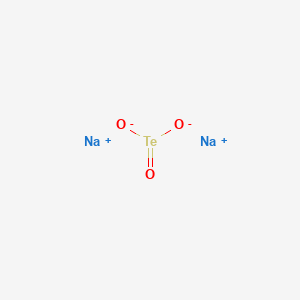

Sodium hydroxide, commonly known as caustic soda or lye, is an inorganic compound with the chemical formula NaOH. It is a white, crystalline solid that is highly soluble in water, producing a strong exothermic reaction. Sodium hydroxide is a strong base and is widely used in various industrial processes due to its ability to neutralize acids and its reactivity with many substances .

Mechanism of Action

Target of Action

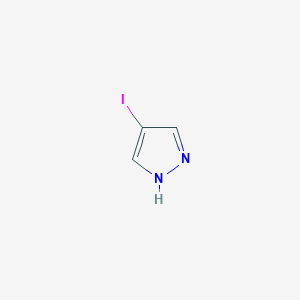

Diphenylphosphine, also known as diphenylphosphane, is an organophosphorus compound . It primarily targets carbon-heteroatom double bonds . These targets play a crucial role in various biochemical reactions, particularly in the formation of organophosphorus ligands .

Mode of Action

This compound interacts with its targets through a nucleophilic addition mechanism . Specifically, this compound and its derivatives, such as diphenylphosphide, are nucleophiles that add to carbon-heteroatom double bonds . For instance, in the presence of concentrated hydrochloric acid at 100 °C, this compound adds to the carbon atom in benzaldehyde to give (phenyl-(phenylmethyl)phosphoryl)benzene .

Biochemical Pathways

The interaction of this compound with its targets affects several biochemical pathways. It is commonly used in the laboratory as an intermediate . It can be deprotonated to give diphenylphosphide derivatives . The preparation of phosphine ligands, Wittig-Horner reagents, and phosphonium salts are commonly accomplished by alkylating this compound .

Pharmacokinetics

It’s known that this compound is a colorless liquid that is easily oxidized in air . Its density is 1.07 g/cm³, and it has a boiling point of 280 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Result of Action

The result of this compound’s action is the formation of various organophosphorus compounds. For example, the hydrogen atom connected to phosphorus undergoes Michael-like addition to activated alkenes, providing products with which to produce phosphine ligands such as 1,2-bis(diphenylphosphino)ethane .

Action Environment

The action of this compound is influenced by environmental factors. For instance, it is easily oxidized in air , which can affect its stability and efficacy. Moreover, its reactivity can be influenced by the presence of other chemicals in the environment, such as concentrated hydrochloric acid .

Biochemical Analysis

Biochemical Properties

It is known that Diphenylphosphine can be deprotonated to give diphenylphosphide derivatives . These derivatives are nucleophiles, so they add to carbon – heteroatom double bonds .

Molecular Mechanism

It is known that this compound can undergo Michael-like addition to activated alkenes, providing products with which to produce phosphine ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hydroxide can be prepared through several methods, including:

Leblanc Process: This historical method involves the reaction of sodium carbonate with calcium hydroxide to produce sodium hydroxide and calcium carbonate.

Weldon’s Process: This method involves the reaction of sodium chloride with calcium hydroxide.

Deacon Process: This process involves the oxidation of hydrochloric acid to produce chlorine, which is then used to produce sodium hydroxide.

Electrolytic Process: The most common industrial method for producing sodium hydroxide is the electrolysis of brine (sodium chloride solution) in the chlor-alkali process.

Industrial Production Methods: The electrolytic process is the primary industrial method for producing sodium hydroxide. In this process, an electric current is passed through a brine solution, causing the sodium chloride to dissociate into sodium ions and chloride ions. The sodium ions react with water to form sodium hydroxide, while the chloride ions form chlorine gas .

Types of Reactions:

Neutralization Reactions: Sodium hydroxide reacts with acids to form water and salts. For example, it reacts with hydrochloric acid to form sodium chloride and water.

Precipitation Reactions: Sodium hydroxide reacts with metal ions to form insoluble metal hydroxides. For example, it reacts with copper(II) chloride to form copper(II) hydroxide and sodium chloride.

Saponification Reactions: Sodium hydroxide reacts with fats and oils to produce glycerol and soap.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid, and nitric acid.

Metal Salts: Copper(II) chloride, iron(III) chloride, and zinc sulfate.

Fats and Oils: Animal fats and vegetable oils.

Major Products Formed:

Salts: Sodium chloride, sodium sulfate, and sodium nitrate.

Metal Hydroxides: Copper(II) hydroxide, iron(III) hydroxide, and zinc hydroxide.

Glycerol and Soap: Produced from the saponification of fats and oils .

Scientific Research Applications

Sodium hydroxide has a wide range of applications in scientific research, including:

Chemistry: Used as a strong base in various chemical reactions and as a reagent in titrations.

Biology: Used to denature proteins and nucleic acids, and in the preparation of cell lysates.

Medicine: Used in the production of pharmaceuticals and in the treatment of certain medical conditions, such as prion diseases.

Industry: Used in the production of paper, textiles, detergents, and various chemicals.

Comparison with Similar Compounds

- Potassium hydroxide (KOH)

- Calcium hydroxide (Ca(OH)₂)

- Lithium hydroxide (LiOH)

- Magnesium hydroxide (Mg(OH)₂)

Sodium hydroxide’s unique combination of strong basicity, high reactivity, and wide range of applications makes it an essential compound in various fields of science and industry.

Properties

IUPAC Name |

diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAYUJZHTULNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)PC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232076 | |

| Record name | Diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with strong unpleasant odor; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Diphenylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

829-85-6 | |

| Record name | Diphenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=829-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9B5T7O7ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diphenylphosphine?

A1: The molecular formula of this compound is (C6H5)2PH, and its molecular weight is 186.20 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: this compound exhibits characteristic signals in various spectroscopic techniques. In 31P NMR, it typically shows a resonance signal around -40 ppm relative to H3PO4. 1H and 13C NMR provide valuable information about the phenyl rings and the P-H bond.

Q3: Is this compound air-stable?

A3: this compound is sensitive to air and moisture, readily undergoing oxidation to this compound oxide. [] Therefore, it should be handled and stored under an inert atmosphere, preferably nitrogen or argon.

Q4: How does the presence of a this compound oxide group affect the properties of polymers?

A4: Incorporating this compound oxide groups into polymers, such as polyimides, can enhance their atomic oxygen resistance. [] Additionally, the this compound oxide group can influence the solubility and thermal properties of the polymer. []

Q5: What type of reactions is this compound commonly used in?

A5: this compound acts as a nucleophile in various reactions, including additions to carbonyl groups (Pudovik reaction) and substitutions with alkyl halides. It is also a valuable ligand in transition-metal-catalyzed reactions.

Q6: How does the structure of a phosphine ligand affect the stereoselectivity of a cobalt-catalyzed polymerization of 1,3-butadiene?

A6: The steric hindrance of the phosphine ligand significantly impacts the syndiotacticity of the resulting polybutadiene. Bulkier phosphine ligands, such as tert-butyl(diphenyl)phosphine, tend to increase the syndiotacticity. []

Q7: Can this compound be used in asymmetric catalysis?

A7: Yes, chiral (aminoalkyl)this compound ligands coordinated to cobalt(III) have been investigated for their potential in asymmetric catalysis. []

Q8: How can palladium catalysts be used to form carbon-phosphorus bonds with this compound?

A8: Palladium catalysts, especially those ligated with bulky, electron-rich diphosphines, efficiently promote the coupling of this compound with ortho-substituted aryl bromides, forming carbon-phosphorus bonds. []

Q9: Have computational methods been used to study this compound and its reactions?

A9: Yes, density functional theory (DFT) calculations have been employed to study the reactivity of this compound derivatives, such as in the determination of activation energies for fluxional processes in metal complexes. []

Q10: How do substituents on the phenyl rings of this compound affect its reactivity?

A10: Electron-donating groups on the phenyl rings generally increase the nucleophilicity of the phosphorus atom in this compound, while electron-withdrawing groups decrease it. [] This electronic influence can affect reaction rates and yields.

Q11: How does the size and nature of the substituent at the phosphorus atom influence the reactivity of this compound derivatives?

A11: Bulky substituents at the phosphorus center can hinder reactions or influence the regioselectivity of additions, as observed in the reactions of diphenyl(trimethylsilylmethyl)phosphine with carbonyl compounds. []

Q12: How can the stability of this compound be enhanced during storage?

A12: Storing this compound under an inert atmosphere, such as nitrogen or argon, and at low temperatures helps prevent oxidation and hydrolysis. []

Q13: Are there any specific safety concerns associated with handling this compound?

A13: Yes, this compound is corrosive and can release toxic this compound upon contact with moisture. [] It should be handled with appropriate safety precautions, including the use of gloves, goggles, and working in a well-ventilated area.

Q14: What are some areas of active research involving this compound and its derivatives?

A14: Current research interests include:

- Developing new catalytic applications for this compound and its metal complexes, particularly in asymmetric synthesis. []

- Exploring the use of this compound-containing ligands in supramolecular chemistry and materials science. []

- Investigating the biological activity of this compound derivatives, although this area is less explored. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.